Structural Differentiation: Increased Hydrogen-Bonding Capacity Relative to the Parent 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine and Non-Oxime Comparators
The target compound possesses a 7-oxime group and a 7,8-dione moiety, contributing 5 hydrogen-bond acceptors (HBA) and 2 hydrogen-bond donors (HBD) based on the molecular formula C₆H₅N₅O₂ . This contrasts with the parent compound 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (C₆H₆N₄), which has 4 HBA and 0 HBD [1]. Widely studied non-oxime triazolopyridazine ligands such as CL 218,872 (C₁₃H₉F₃N₄) and TPA023 (C₂₃H₂₅FN₈O) also lack the additional hydrogen-bonding capacity conferred by the oxime functionality [REFS-3, REFS-4].
| Evidence Dimension | Hydrogen-bond acceptor/donor count |
|---|---|
| Target Compound Data | 5 HBA, 2 HBD (C₆H₅N₅O₂, MW 179.14 g/mol) |
| Comparator Or Baseline | 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: 4 HBA, 0 HBD (C₆H₆N₄, MW 134.14 g/mol) |
| Quantified Difference | +1 HBA, +2 HBD; MW increase of 45.0 g/mol (33.5% increase) |
| Conditions | Based on molecular formula and functional group classification; no experimental H-bond measurements available |
Why This Matters
Increased hydrogen-bonding capacity may enhance binding affinity to biological targets with complementary hydrogen-bonding pockets, providing a structural rationale for prioritizing this compound over the parent scaffold in medicinal chemistry campaigns requiring specific interaction profiles.
- [1] 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 18591-78-1). molbase.cn. Molecular Formula: C₆H₆N₄, logP: 0.43270. Available at: https://baike.molbase.cn/cidian/3173301 View Source
- [2] BindingDB BDBM50026756: CL 218,872. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50026756 View Source
- [3] Atack, J.R. et al. TPA023. JPET, 2010, 332(1), 17-25. View Source
